Lipophilicity Advantage vs. 6-Methoxy Isomer
The 7-methoxy positional isomer demonstrates significantly higher computed lipophilicity compared to the 6-methoxy isomer. According to PubChem data, 7-methoxy-2H-chromene has an XLogP3 of 2.8 [1]. The 6-methoxy isomer (CAS 18385-84-7) reports an XlogP of only 2.2 [2]. This difference is predictive and based on computational models, not experimental shake-flask measurements.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 6-methoxy-2H-chromene: XlogP = 2.2 |
| Quantified Difference | +0.6 log units (7-methoxy more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and XLogP method (Plantaedb) |
Why This Matters
Higher lipophilicity can influence membrane permeability and distribution coefficients, making the 7-methoxy isomer preferable for applications requiring enhanced lipid solubility or blood-brain barrier penetration potential.
- [1] PubChem. 7-methoxy-2H-chromene (CID 5314753). Computed Properties: XLogP3 2.8. View Source
- [2] Plantaedb. 6-methoxy-2H-chromene. Physical and Chemical Properties: XlogP 2.2. View Source
